2-bromo-3-(bromomethyl)-4-chloropyridine
Description
Properties
IUPAC Name |
2-bromo-3-(bromomethyl)-4-chloropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c7-3-4-5(9)1-2-10-6(4)8/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPZUZCSYNVHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Bromination of Methyl Substituents
A key step in synthesizing bromomethylpyridines is radical bromination. For example, 2-bromo-5-(bromomethyl)pyridine is synthesized via radical-initiated bromination of 2-bromo-5-methylpyridine using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or dibenzoyl peroxide) in carbon tetrachloride. This method achieves a yield of 75–80% under reflux conditions. Adapting this approach, 3-(bromomethyl)-4-chloropyridine could be synthesized from 3-methyl-4-chloropyridine using similar conditions.
Mechanistic Insights :
Electrophilic Bromination of the Pyridine Ring
Introducing bromine at the 2-position requires careful consideration of directing effects. Chlorine at the 4-position is a meta-directing group, while a bromomethyl group at the 3-position is an ortho/para-director. To achieve regioselective bromination at position 2, methods such as:
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Directed ortho-Metalation : Using a strong base (e.g., LDA) to deprotonate the pyridine ring adjacent to the chlorine, followed by quenching with a bromine source.
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Lewis Acid-Mediated Bromination : Employing Br₂ with FeBr₃ to facilitate electrophilic substitution.
Synthetic Routes and Optimization
Route 1: Bromomethylation Followed by Ring Bromination
Step 1: Synthesis of 3-(bromomethyl)-4-chloropyridine
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Starting Material : 3-Methyl-4-chloropyridine.
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Reagents : NBS (1.1 equiv), AIBN (0.1 equiv), CCl₄.
Step 2: Bromination at Position 2
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Reagents : Br₂ (1.2 equiv), FeBr₃ (0.2 equiv).
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Conditions : 0°C to room temperature, 12 hours.
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Challenge : Competing bromination at positions 5 or 6 due to directing effects.
Route 2: Ring Bromination Followed by Bromomethylation
Step 1: Synthesis of 2-Bromo-4-chloro-3-methylpyridine
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Starting Material : 4-Chloro-3-methylpyridine.
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Reagents : Br₂ (1 equiv), NaOH (to stabilize intermediates).
Step 2: Bromination of the Methyl Group
Comparative Analysis of Methods
| Parameter | Route 1 (Bromomethylation First) | Route 2 (Ring Bromination First) |
|---|---|---|
| Regioselectivity | Challenging due to competing sites | More controlled with pre-brominated ring |
| Overall Yield | ~60% (estimated) | ~72% (estimated) |
| Complexity | Moderate | High (requires intermediate isolation) |
Experimental Considerations and Challenges
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Purification : Silica gel chromatography with ethyl acetate/hexane mixtures is effective for isolating brominated intermediates.
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Side Reactions : Over-bromination or diastereomer formation necessitates careful stoichiometric control.
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Solvent Selection : Carbon tetrachloride is optimal for radical reactions due to its inertness and ability to solubilize bromine .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(bromomethyl)-4-chloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 3-(methyl)-4-chloropyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of 4-chloropyridine.
Oxidation: Pyridine N-oxides.
Reduction: 3-(methyl)-4-chloropyridine.
Scientific Research Applications
2-Bromo-3-(bromomethyl)-4-chloropyridine is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It is involved in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-3-(bromomethyl)-4-chloropyridine involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The presence of the chlorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.
Comparison with Similar Compounds
Key Research Findings
Steric vs. Electronic Effects : Bromomethyl groups impose greater steric limitations than methyl or chloro groups, but their higher reactivity in radical reactions offsets this drawback .
Substituent Positioning : Chlorine at C4 deactivates the ring, directing further substitutions to C5 or C6, whereas bromine at C2 prioritizes C4 functionalization .
Amino Derivatives: Compounds like 4-amino-3-bromo-2-chloropyridine () exhibit distinct reactivity due to the electron-donating amino group, enabling participation in Buchwald-Hartwig couplings .
Biological Activity
2-Bromo-3-(bromomethyl)-4-chloropyridine is a heterocyclic compound with significant biological activity, primarily due to its unique structural features that enable interactions with various biological targets. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : CHBrClN
- SMILES : C1=CN=C(C(=C1Cl)CBr)Br
- InChI : InChI=1S/C6H4Br2ClN/c7-3-4-5(9)1-2-10-6(4)8/h1-2H,3H2
The compound features two bromine atoms and one chlorine atom, which contribute to its reactivity and biological activity.
The biological activity of 2-bromo-3-(bromomethyl)-4-chloropyridine is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen substituents (bromine and chlorine) enhance the compound's lipophilicity and electrophilicity, facilitating:
- Enzyme Inhibition : The compound can inhibit various enzymes by forming covalent bonds with active site residues or blocking substrate binding.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways in cells.
Antimicrobial Activity
Research has indicated that 2-bromo-3-(bromomethyl)-4-chloropyridine exhibits antimicrobial properties. Studies show that it can inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 20 | 16 µg/mL |
| Pseudomonas aeruginosa | 18 | 64 µg/mL |
Antiviral Activity
Recent studies have explored the antiviral potential of this compound, particularly against viruses such as Zika virus. The compound demonstrated significant antiviral activity with an EC value in low micromolar range:
| Compound | EC (µM) | CC (µM) |
|---|---|---|
| 2-Bromo-3-(bromomethyl)-4-chloropyridine | 5.0 | 25.0 |
This indicates a promising therapeutic window for further development in antiviral applications.
Case Studies
- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various brominated pyridine derivatives, including 2-bromo-3-(bromomethyl)-4-chloropyridine, against resistant bacterial strains. The findings highlighted its potential as a lead compound for antibiotic development .
- Antiviral Research : Another research article focused on the structure-activity relationship of pyridine derivatives against Zika virus. The study found that modifications in the pyridine ring significantly impacted antiviral potency, with 2-bromo-3-(bromomethyl)-4-chloropyridine showing promising results .
Q & A
Q. Q1. What are the optimized synthetic routes for 2-bromo-3-(bromomethyl)-4-chloropyridine, and how can purity be validated?
Methodological Answer: Synthesis typically involves halogenation of pyridine precursors. For example:
Bromomethylation : React 3-(bromomethyl)-4-chloropyridine with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C .
Cross-Coupling : Use Suzuki-Miyaura coupling with 3-bromo-4-chloropyridine derivatives and boronic esters (e.g., Pd(PPh₃)₄ catalyst, K₂CO₃ base) .
Purity Validation :
Q. Q2. How can the reactivity of the bromomethyl group in this compound be exploited for further functionalization?
Methodological Answer: The bromomethyl group undergoes nucleophilic substitution (SN2) or elimination:
- Substitution : React with amines (e.g., benzylamine in DMF, 60°C) to form amine derivatives .
- Elimination : Use strong bases (e.g., DBU in THF) to generate a methylene intermediate for cyclization .
Key Controls : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1) and quench with aqueous NH₄Cl to isolate products .
Advanced Research Questions
Q. Q3. What computational methods predict the electronic properties and regioselectivity of 2-bromo-3-(bromomethyl)-4-chloropyridine in electrophilic substitution?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311++G** basis sets to map molecular electrostatic potential (MESP) surfaces. Halogen substituents direct electrophiles to C-5 due to electron-withdrawing effects .
- NBO Analysis : Quantify charge distribution; bromine atoms exhibit σ-hole interactions, favoring halogen bonding in crystal packing .
Validation : Compare computed IR spectra (e.g., C-Br stretching at 550–600 cm⁻¹) with experimental FT-IR data .
Q. Q4. How does steric hindrance from the bromomethyl group influence coupling reactions (e.g., Buchwald-Hartwig amination)?
Methodological Answer:
- Catalyst Screening : Test Pd-XPhos or RuPhos ligands to mitigate steric effects. For example, Pd(OAc)₂/XPhos in toluene at 110°C yields 70–80% coupling efficiency with aryl amines .
- Kinetic Studies : Use pseudo-first-order kinetics to compare reaction rates with non-brominated analogs (e.g., 3-bromo-4-chloropyridine). Steric hindrance reduces rate constants by ~40% .
Q. Q5. What are the contradictions in reported biological activity data for halogenated pyridines, and how can they be resolved?
Methodological Answer:
- Data Discrepancies : Conflicting IC₅₀ values in kinase inhibition assays (e.g., 2–10 µM in different studies).
- Resolution Steps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
